molecular formula C20H19N B14276659 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole CAS No. 152904-76-2

1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole

Katalognummer: B14276659
CAS-Nummer: 152904-76-2
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: UPVCGINOYOTKTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole is a heterocyclic compound that features a fused ring system with two phenyl groups attached at the 1 and 3 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic anhydrides in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole has several scientific research applications:

Wirkmechanismus

The mechanism by which 1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrahydro-2H-isoindole: Lacks the phenyl groups at positions 1 and 3.

    1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole: Similar structure but with different aryl groups.

    4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: Contains a different fused ring system.

Uniqueness

1,3-Diphenyl-4,5,6,7-tetrahydro-2H-isoindole is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

152904-76-2

Molekularformel

C20H19N

Molekulargewicht

273.4 g/mol

IUPAC-Name

1,3-diphenyl-4,5,6,7-tetrahydro-2H-isoindole

InChI

InChI=1S/C20H19N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-6,9-12,21H,7-8,13-14H2

InChI-Schlüssel

UPVCGINOYOTKTC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(NC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.